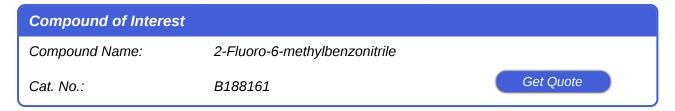


Comparative Analysis of X-ray Crystallographic Data of 2-Substituted-6-methylbenzonitrile Derivatives

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Crystal Structures of 2-Amino-4-chlorobenzonitrile and 2,6-Dibromo-4-methylbenzonitrile

This guide provides a comparative overview of the X-ray crystallographic data for two derivatives of **2-fluoro-6-methylbenzonitrile**: 2-amino-4-chlorobenzonitrile and 2,6-dibromo-4-methylbenzonitrile. While crystallographic data for the parent compound, **2-fluoro-6-methylbenzonitrile**, was not readily available in the searched literature, the analysis of these derivatives offers valuable insights into the structural effects of substituent changes on the benzonitrile scaffold. Such information is crucial for rational drug design and the development of new chemical entities where precise molecular geometry influences biological activity.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for 2-amino-4-chlorobenzonitrile and 2,6-dibromo-4-methylbenzonitrile, allowing for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data for 2-Amino-4-chlorobenzonitrile[1]



Parameter	Value
CCDC Number	2224917
Chemical Formula	C7H5CIN2
Molecular Mass	152.58 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	3.8924 (9)
b (Å)	6.7886 (15)
c (Å)	13.838 (3)
α (°)	77.559 (16)
β (°)	88.898 (17)
γ (°)	83.021 (17)
Volume (ų)	354.41 (14)
Temperature (K)	293
Radiation Type	Μο Κα

Table 2: Crystallographic Data for 2,6-Dibromo-4-methylbenzonitrile[2]



Parameter	Value
Chemical Formula	C ₈ H ₅ Br ₂ N
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	16.338 (3)
b (Å)	13.784 (3)
c (Å)	3.968 (1)
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	893.5 (4)
Temperature (K)	Not Reported
Radiation Type	Not Reported

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for the reproducibility and validation of the results. Below are the detailed experimental protocols for the single-crystal X-ray diffraction studies of the two compounds.

2-Amino-4-chlorobenzonitrile[1]

Commercial 2-amino-4-chlorobenzonitrile was recrystallized from ethanol to obtain suitable single crystals. A yellow crystal with dimensions 0.044 mm x 0.285 mm x 0.672 mm was mounted on a goniometer. Data collection was performed at room temperature (296 K) using a STOE IPDS II diffractometer with graphite-monochromated MoK α radiation (λ = 0.71073 Å). The reflections were gathered in rotation mode, and the cell parameters were determined using the X-AREA software. An absorption correction was applied using the integration method via the X-RED32 software.





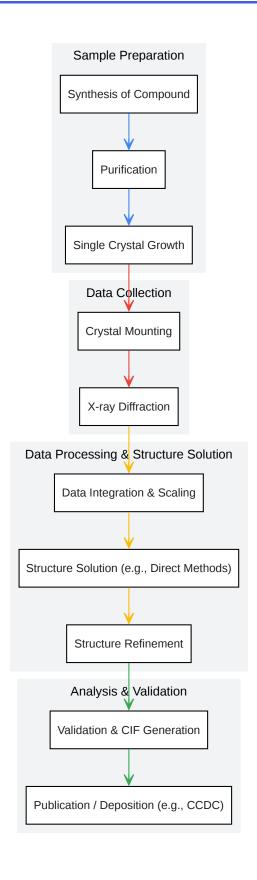
2,6-Dibromo-4-methylbenzonitrile[2]

The synthesis of 2,6-dibromo-4-methylbenzonitrile was achieved via a Sandmeyer cyanation procedure from 2,6-dibromo-4-methylaniline. The resulting tan powder was recrystallized to yield single crystals suitable for X-ray diffraction. The refinement of the crystal structure converged at an R-factor of 0.020. The molecules in the crystal lie across crystallographic mirror planes.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for single-crystal X-ray crystallography, the technique used to determine the structures of the compounds discussed.





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A generalized workflow for single-crystal X-ray crystallography.



Comparison and Discussion

The crystallographic data reveals significant differences in the crystal packing and unit cell parameters between the two derivatives, primarily driven by the different substituents on the benzonitrile ring.

- Crystal System and Space Group: 2-Amino-4-chlorobenzonitrile crystallizes in the triclinic system (P-1), which has low symmetry. In contrast, 2,6-dibromo-4-methylbenzonitrile crystallizes in the higher symmetry orthorhombic system (Pnma). This difference is likely due to the distinct intermolecular interactions facilitated by the substituents. The amino group in the former can participate in hydrogen bonding, which is not present in the dibromo derivative.
- Intermolecular Interactions: The publication on 2-amino-4-chlorobenzonitrile highlights the presence of N···H/H···N contacts as the most dominant contributors to the total Hirshfeld surfaces, indicating significant N–H···N interactions.[1] For 2,6-dibromo-4-methylbenzonitrile, the primary packing interaction is reported to be tetrameric Br···Br contacts, with no significant CN···Br interactions observed.[2]
- Molecular Conformation: In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, the steric bulk of the methyl group causes neighboring molecules to be mutually inclined, preventing the formation of planar sheets that are observed in analogous trichloro and tribromo benzonitriles.[2]

These comparisons underscore the profound impact of substituent choice on the solid-state architecture of small molecules. For drug development professionals, understanding these packing motifs and intermolecular interactions is critical for predicting properties such as solubility, stability, and polymorphism, all of which are key determinants of a drug candidate's viability.

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